(Z)-S49076 hydrochloride

Description

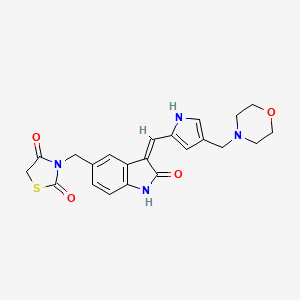

Structure

3D Structure

Properties

IUPAC Name |

3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25/h1-2,7-10,23H,3-6,11-13H2,(H,24,28)/b18-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREYWCZYVPSHGS-NVMNQCDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265965-22-7 | |

| Record name | S-49076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265965227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-49076 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-49076 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ZUU7MATU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-S49076 Hydrochloride: A Multi-Targeted Tyrosine Kinase Inhibitor

An In-depth Technical Guide on the Mechanism of Action

Abstract

(Z)-S49076 hydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] This document provides a comprehensive overview of its mechanism of action, detailing its primary targets, downstream signaling effects, and cellular consequences. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Core Mechanism of Action

This compound exerts its anti-tumor activity by targeting key RTKs implicated in tumor growth, proliferation, survival, and metastasis. Its primary targets are MET (Mesenchymal-Epithelial Transition factor), AXL (AXL Receptor Tyrosine Kinase), and FGFR (Fibroblast Growth Factor Receptor) families of kinases.[1][2] By binding to the ATP-binding pocket of these kinases, S49076 prevents their autophosphorylation and subsequent activation of downstream signaling cascades.[1]

Primary Kinase Targets

S49076 demonstrates potent inhibitory activity against MET, AXL, MER (a member of the TAM family of RTKs along with AXL), and FGFR isoforms 1, 2, and 3.[1] Notably, it also inhibits clinically relevant mutated isoforms of MET and FGFRs.[1] At higher, yet still clinically relevant, concentrations, S49076 has also been shown to inhibit Aurora B kinase, suggesting a dual mechanism of action depending on the cellular context.[3]

Quantitative Inhibition Profile

The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against its primary targets and in cellular assays are summarized below.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) | Assay Type |

| MET | <20 | Radiometric |

| AXL | <20 | Radiometric |

| MER | <20 | Radiometric |

| FGFR1 | <20 | Radiometric |

| FGFR2 | <20 | Radiometric |

| FGFR3 | <20 | Radiometric |

| VEGFR2 | 1900 | ELISA |

Data compiled from multiple sources.[1]

Table 2: Cellular Activity

| Cell Line | Assay Type | IC50 (nM) | Target Pathway |

| H441 | MET Phosphorylation | 2 | MET |

| H441 | GAB1 Phosphorylation | 1 | MET |

| GTL-16 | MET Phosphorylation | 3 | MET |

| MEF (hAXL) | AXL Phosphorylation | 56 | AXL |

| MDA-MB-231 | AKT Phosphorylation (GAS6-stimulated) | 33 | AXL |

| H1703 | FGFR1 Phosphorylation | 68 | FGFR1 |

| SNU-16 | FGFR2 Phosphorylation | 95 | FGFR2 |

| RT-112 | FGFR3 Phosphorylation | 200 | FGFR3 |

| GTL-16 | Cell Viability | 3 | MET-dependent |

| SNU-16 | Cell Viability | 167 | FGFR2-dependent |

| A549 | Cell Migration (HGF-stimulated) | 14 | MET-driven |

Data compiled from multiple sources.[1][4]

Signaling Pathways

This compound disrupts key signaling pathways that are crucial for cancer cell proliferation and survival. The primary cascades affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are downstream of MET, AXL, and FGFR activation.[1]

MET Signaling Pathway Inhibition

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), MET dimerizes and autophosphorylates, leading to the recruitment of adaptor proteins like GAB1. This initiates downstream signaling through the PI3K/AKT and RAS/MAPK pathways. S49076 blocks the initial autophosphorylation of MET, thereby inhibiting the entire downstream cascade.

AXL and FGFR Signaling Pathway Inhibition

Similarly, S49076 inhibits the activation of AXL and FGFRs. AXL is activated by its ligand, GAS6, while FGFRs are activated by FGFs. Both receptor families utilize the PI3K/AKT and RAS/MAPK pathways to promote cell survival and proliferation. S49076's inhibition of these receptors blocks these downstream effects.

Experimental Protocols

The characterization of this compound involved a series of key in vitro and cellular assays. The following sections provide detailed methodologies for these experiments.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect the phosphorylation status of target kinases and downstream signaling proteins.

-

Cell Culture and Treatment: Plate cells (e.g., H441 for MET phosphorylation) and grow to 70-80% confluency. Serum-starve cells overnight, then pre-treat with various concentrations of this compound for 2 hours. Stimulate with the appropriate ligand (e.g., 50 ng/mL HGF for 10-15 minutes), if necessary.

-

Lysate Preparation: Wash cells twice with ice-cold PBS. Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-MET Tyr1234/1235) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with an imaging system.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

-

Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for a period equivalent to 4 cell doubling times.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of the compound on cell motility.

-

Cell Seeding: Seed cells (e.g., A549) in a 24-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Treatment and Incubation: Wash with media to remove detached cells and then add fresh media containing various concentrations of this compound and a stimulant (e.g., HGF).

-

Imaging: Capture images of the wound at time 0 and after a set period (e.g., 40 hours).

-

Analysis: Measure the closure of the wound area over time to determine the extent of cell migration.

Soft Agar Colony Formation Assay

This assay evaluates the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.

-

Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.

-

Cell Suspension in Top Agar: Prepare a single-cell suspension and mix with a low-melting-point 0.3-0.4% agar solution in culture medium containing various concentrations of this compound.

-

Plating: Overlay the cell-agar mixture onto the base layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with culture medium as needed.

-

Colony Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a kinase inhibitor like this compound.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against MET, AXL, and FGFR. Its mechanism of action involves the direct inhibition of these kinases, leading to the blockade of crucial downstream signaling pathways and subsequent reduction in tumor cell proliferation, survival, and migration. The preclinical data strongly support its potential as a therapeutic agent in cancers driven by the dysregulation of these signaling pathways. Further clinical investigation is ongoing to fully elucidate its therapeutic efficacy.[5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MET/AXL/FGFR Inhibitor S49076 Impairs Aurora B Activity and Improves the Antitumor Efficacy of Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. First-in-human phase I study of oral S49076, a unique MET/AXL/FGFR inhibitor, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

S49076 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

S49076 hydrochloride is a potent, orally bioavailable, ATP-competitive multi-target tyrosine kinase inhibitor.[1] It was identified through a dedicated medicinal chemistry program aimed at discovering selective inhibitors of the MET receptor tyrosine kinase, and was subsequently found to also potently inhibit AXL/MER and FGFR1/2/3 kinases.[2] This unique selectivity profile has positioned S49076 as a promising therapeutic agent for cancers where these signaling pathways are dysregulated, particularly in the context of acquired resistance to other targeted therapies.[2] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of S49076 hydrochloride.

Discovery of S49076 Hydrochloride

The discovery of S49076 was the result of a structure-based drug design and medicinal chemistry effort to identify potent and selective inhibitors of the MET tyrosine kinase. Aberrant MET signaling is a known driver of tumor progression in various human cancers.[2] The program utilized structural biology and molecular modeling to optimize lead compounds for potent and selective inhibition of the MET ATP binding pocket. This process led to the identification of S49076, which demonstrated potent inhibition not only of MET but also of the AXL/MER and FGFR families of receptor tyrosine kinases.[3]

Synthesis of S49076 Hydrochloride

The hydrochloride salt of S49076 is synthesized according to the methods outlined in patent WO2011015728 A1. While the full patent provides extensive detail, the core synthesis involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient.

Further detailed synthetic schemes and procedures would be elaborated here based on the full patent text.

Mechanism of Action

S49076 is an ATP-competitive inhibitor of MET, AXL, MER, and FGFR1/2/3 tyrosine kinases.[1] By binding to the ATP pocket of these kinases, S49076 prevents their autophosphorylation and subsequent activation of downstream signaling pathways. These pathways, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK cascades, are crucial for promoting cell proliferation, survival, migration, and angiogenesis.

Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways inhibited by S49076.

Caption: S49076 inhibits MET, AXL, and FGFR signaling pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of S49076 hydrochloride.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nmol/L) |

| MET | <20[4] |

| AXL | <20[4] |

| MER | <20[4] |

| FGFR1 | <20[4] |

| FGFR2 | <20[4] |

| FGFR3 | <20[4] |

| VEGFR2 | 1900 |

Table 2: Cellular Activity

| Cell Line | Assay | IC50 (nmol/L) |

| H441 | MET Phosphorylation | 2[5] |

| H441 | GAB1 Phosphorylation | 1[5] |

| GTL-16 | MET Phosphorylation | 3[4][5] |

| Human AXL-expressing MEFs | AXL Phosphorylation | 56[5] |

| RT-112 | FGFR3 Phosphorylation | 200 |

| HLE Cells | Colony Formation | Not specified |

| JHH2, JHH4, JHH6 Cells | Colony Formation | Not specified |

| MDA-MB-231 | AKT Phosphorylation | Not specified |

Table 3: In Vivo Pharmacodynamics in GTL-16 Xenografts

| Dose (mg/kg) | Time Post-treatment (hours) | MET Phosphorylation Inhibition (%) |

| 3.125 | 2 | >80 |

| 3.125 | 6 | >80 |

| 6.25 | 6 | 95 |

| 6.25 | 16 | 58 |

Experimental Protocols

Kinase Inhibition Assays (Radiometric)

Radiometric kinase assays were performed to determine the IC50 values of S49076 against a panel of kinases. The assays measure the incorporation of radiolabeled phosphate from [γ-33P]ATP into a substrate peptide.

Caption: Workflow for a radiometric kinase inhibition assay.

Cellular Phosphorylation Assays

The inhibition of receptor tyrosine kinase phosphorylation in cells was assessed by Western blotting or ELISA.

General Protocol:

-

Cells were seeded in appropriate culture vessels and grown to a suitable confluency.

-

Cells were serum-starved overnight.

-

Cells were pre-incubated with various concentrations of S49076 for 2 hours.

-

Ligand (e.g., HGF, GAS6) was added to stimulate receptor phosphorylation for a short period (e.g., 10 minutes).

-

Cells were lysed and protein concentration was determined.

-

For Western blotting, equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total proteins of interest.

-

For ELISA, specific kits were used to quantify the levels of phosphorylated and total proteins.

-

Densitometric analysis of Western blots or absorbance readings from ELISA were used to determine IC50 values.

Cell Viability Assays

The effect of S49076 on cell viability was determined using assays such as the MTT assay.

General Protocol:

-

Cells were seeded in 96-well plates.

-

After 24-48 hours, cells were treated with a range of S49076 concentrations.

-

Plates were incubated for a defined period (e.g., 72-120 hours).

-

MTT reagent was added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance was read at a specific wavelength (e.g., 570 nm) to determine cell viability.

In Vivo Tumor Xenograft Studies

The anti-tumor efficacy of S49076 was evaluated in mouse xenograft models.

General Protocol:

-

Human tumor cells (e.g., GTL-16) were implanted subcutaneously into immunocompromised mice.

-

When tumors reached a specified volume, mice were randomized into treatment groups.

-

S49076 was administered orally at various doses and schedules.

-

Tumor volume and body weight were measured regularly.

-

For pharmacodynamic studies, tumors were collected at specific time points after treatment to assess target inhibition (e.g., MET phosphorylation) by Western blot or ELISA.

Clinical Development

S49076 has been evaluated in Phase I clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with other agents like bevacizumab.[1][6] These studies aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D).[1][6] While demonstrating a tolerable safety profile, single-agent activity was limited.[1] Pharmacokinetic and pharmacodynamic data from these trials support further investigation of S49076 in combination therapies.[1]

Conclusion

S49076 hydrochloride is a novel multi-kinase inhibitor with potent activity against MET, AXL/MER, and FGFRs. Its discovery was driven by a rational, structure-based drug design approach. Preclinical studies have demonstrated its ability to inhibit key oncogenic signaling pathways, leading to anti-proliferative and anti-tumor effects in relevant cancer models. While clinical activity as a monotherapy appears limited, its mechanism of action and safety profile suggest potential for effective combination therapies in cancers with dysregulated MET, AXL, or FGFR signaling. Further clinical investigation is warranted to fully elucidate the therapeutic potential of S49076.

References

- 1. First-in-human phase I study of oral S49076, a unique MET/AXL/FGFR inhibitor, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

(Z)-S49076 Hydrochloride: A Comprehensive Technical Profile of a Novel MET, AXL, and FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target profile, selectivity, and preclinical activity of (Z)-S49076 hydrochloride, a potent, ATP-competitive tyrosine kinase inhibitor. The information presented herein is collated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Core Target Profile and Selectivity

This compound (hereafter referred to as S49076) is a novel small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor progression, metastasis, and therapeutic resistance. Its primary targets are MET, AXL, and the Fibroblast Growth Factor Receptors (FGFRs).

S49076 demonstrates potent inhibitory activity against the wild-type and clinically relevant mutated isoforms of MET, AXL, MER (a member of the TAM family of RTKs alongside AXL), and FGFR1/2/3.[1] In radiometric assays, S49076 inhibits the tyrosine kinase activity of these primary targets with IC50 values below 20 nmol/L.[1][2][3][4] The compound was developed through a process of medicinal chemistry guided by structural biology and molecular modeling to ensure potent and selective inhibition.[1]

A kinase selectivity screen of 442 human wild-type and mutated kinases revealed that at a concentration of 100 nmol/L, only 6% of kinases, apart from the primary targets, were identified as hits, underscoring the specific inhibitory profile of S49076.[1]

Quantitative Inhibitory Activity

The inhibitory potency of S49076 has been quantified in various enzymatic and cellular assays. The following tables summarize the key IC50 values reported in the literature.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nmol/L) | Assay Type |

| MET | <20 | Radiometric |

| AXL | <20 | Radiometric |

| MER | <20 | Radiometric |

| FGFR1 | <20 | Radiometric |

| FGFR2 | <20 | Radiometric |

| FGFR3 | <20 | Radiometric |

| VEGFR2 | 1900 | ELISA |

Data sourced from Burbridge et al., 2013.[1]

Table 2: Cellular Phosphorylation Inhibition

| Target/Downstream Protein | Cell Line | IC50 (nmol/L) | Assay Type |

| MET Phosphorylation | H441 | 2 | Western Blot |

| GAB1 Phosphorylation | H441 | 1 | Western Blot |

| MET Phosphorylation | GTL-16 | 3 | ELISA |

| AXL Phosphorylation | Engineered MEFs | 56 | ELISA |

| AKT Phosphorylation (AXL signaling) | - | 33 | - |

| FGFR1 Phosphorylation | - | 68 | Western Blot |

| FGFR2 Phosphorylation | - | 95 | Western Blot |

| FGFR3 Phosphorylation | - | 200 | Western Blot |

Data sourced from Burbridge et al., 2013 and MedchemExpress.[1][3]

Table 3: Cellular Functional Assays

| Functional Endpoint | Cell Line | IC50 |

| Cell Viability | GTL-16 (MET-dependent) | 3 nmol/L |

| Cell Viability | SNU-16 (FGFR2-dependent) | 167 nmol/L |

| Cell Viability | MKN-7 (EGFR-dependent) | >10 µmol/L |

| Cell Migration (HGF-induced) | A549 | 14 nmol/L |

Data sourced from Burbridge et al., 2013.[1]

Mechanism of Action and Signaling Pathways

S49076 exerts its anti-tumor effects by competitively binding to the ATP pocket of its target kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[1] The primary pathways affected are the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation, survival, and migration.[1][5]

In MET-driven contexts, S49076 blocks the phosphorylation of MET and its downstream effector GAB1.[1][6] Similarly, it inhibits the phosphorylation of AXL and FGFRs, leading to the suppression of their respective signaling outputs.[1]

Interestingly, in tumor cells that are not dependent on MET for their growth and survival, S49076 has been shown to exert its cytotoxic effects at higher, yet still clinically relevant, doses by targeting Aurora B kinase.[7] This dual mechanism of action suggests a broader therapeutic potential for S49076.

Caption: S49076 inhibits MET, AXL, and FGFR signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the characterization of S49076.

In Vitro Kinase Assays

Radiometric kinase assays were employed to determine the IC50 values of S49076 against its target kinases. These assays typically involve the incubation of the purified kinase, a substrate (e.g., a synthetic peptide), and radiolabeled ATP in the presence of varying concentrations of the inhibitor. The amount of incorporated radioactivity into the substrate is then measured to quantify kinase activity.

Cell Lines and Culture

A variety of human cancer cell lines with known dependencies on MET, AXL, or FGFR signaling were utilized. Examples include:

-

GTL-16 and H441: MET-dependent gastric and non-small cell lung cancer cell lines, respectively.[1]

-

SNU-16: FGFR2-dependent gastric cancer cell line.[1]

-

A549: Non-small cell lung cancer cell line used for HGF-induced migration studies.[1]

-

MKN-7: EGFR-dependent gastric cancer cell line, used as a negative control to demonstrate selectivity.[1]

Cells were cultured in appropriate media supplemented with fetal calf serum and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, S49076 was dissolved in DMSO to create a stock solution.[1]

Cellular Phosphorylation Assays

The inhibition of target kinase phosphorylation in a cellular context was assessed using Western blotting and ELISA.

-

Western Blotting: Cells were treated with S49076 for a specified duration, followed by lysis. Cell lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-MET, total-MET, phospho-GAB1, total-GAB1).[1][6]

-

ELISA: Enzyme-Linked Immunosorbent Assays were used for a more quantitative measurement of protein phosphorylation. This method involves capturing the total target protein from cell lysates in a microplate well and then detecting the phosphorylated form with a specific antibody.[1]

References

Preclinical Profile of S49076 Hydrochloride in Gastric Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S49076 hydrochloride, a potent oral ATP-competitive tyrosine kinase inhibitor, has demonstrated significant preclinical activity in gastric cancer models. This technical guide consolidates the available preclinical data, detailing the compound's mechanism of action, efficacy in vitro and in vivo, and the experimental methodologies utilized in its evaluation. S49076 distinguishes itself by co-targeting MET, AXL, and FGFR pathways, all of which are implicated in gastric tumor progression and resistance to therapy. The data presented herein supports its potential as a therapeutic agent for gastric malignancies characterized by aberrant signaling through these receptor tyrosine kinases.

Core Mechanism of Action

S49076 hydrochloride exerts its anti-tumor effects by inhibiting the autophosphorylation and downstream signaling of multiple receptor tyrosine kinases (RTKs). Its primary targets are MET, AXL/MER, and FGFR1/2/3.[1][2][3] In the context of gastric cancer, the inhibition of MET and FGFR2 is particularly relevant.[1][2] By blocking these pathways, S49076 can impede key cancer cell processes including proliferation, survival, and migration.[1][2]

Below is a diagram illustrating the signaling pathways targeted by S49076 hydrochloride.

References

In Vivo Efficacy of (Z)-S49076 Hydrochloride in Lung Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-S49076 hydrochloride, hereafter referred to as S49076, is a potent, orally available ATP-competitive tyrosine kinase inhibitor (TKI) targeting MET, AXL, and FGFR1/2/3.[1][2] Aberrant signaling through these receptor tyrosine kinases (RTKs) is a known driver of tumor progression, metastasis, and acquired resistance to various cancer therapies in non-small cell lung cancer (NSCLC).[1][3] This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of S49076 in lung cancer models, detailing its mechanism of action, anti-tumor activity, and relevant experimental protocols.

Core Mechanism of Action

S49076 exerts its anti-tumor effects by potently and selectively inhibiting the phosphorylation of MET, AXL, and FGFRs, thereby blocking their downstream signaling pathways.[1][2] This dual inhibition is critical as both MET and AXL have been implicated as bypass mechanisms driving resistance to EGFR-targeted therapies in NSCLC.[3] The primary signaling cascades disrupted by S49076 include the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are crucial for cancer cell proliferation, survival, and migration.[1]

Caption: S49076 inhibits MET, AXL, and FGFR signaling pathways.

In Vivo Efficacy in NSCLC Xenograft Models

S49076 has demonstrated significant anti-tumor activity in various preclinical lung cancer models, both as a monotherapy and in combination with other treatments.

Monotherapy and Combination with Radiotherapy

Studies in NSCLC xenograft models have shown that S49076 can significantly delay tumor growth. The Clemenson et al. (2017) study, in particular, provides robust data on the efficacy of S49076 alone and in combination with ionizing radiation (IR).

Table 1: Efficacy of S49076 in Subcutaneous NSCLC Xenograft Models

| Cell Line | Model Type | Treatment | Dosing Schedule | Key Outcomes | Reference |

| H460 | MET-independent | S49076 | 50 mg/kg, bid, oral | Significant tumor growth delay | Clemenson et al., 2017 |

| H460 | MET-independent | S49076 + IR | 50 mg/kg, bid + 4x2.5 Gy | Enhanced tumor growth delay compared to IR alone | Clemenson et al., 2017 |

| A549 | MET-independent | S49076 | 50 mg/kg, bid, oral | Significant tumor growth delay | Clemenson et al., 2017 |

| A549 | MET-independent | S49076 + IR | 50 mg/kg, bid + 4x2.5 Gy | Enhanced tumor growth delay compared to IR alone | Clemenson et al., 2017 |

Efficacy in an Orthotopic Lung Cancer Model

To better recapitulate the tumor microenvironment, the efficacy of S49076 was also evaluated in an orthotopic model using luciferase-expressing H460 cells.

Table 2: Efficacy of S49076 in an Orthotopic H460-Luc NSCLC Model

| Treatment Group | Median Survival (days post-implantation) | Statistical Significance (vs. IR alone or S49076 alone) | Reference |

| Control | 22 | - | Clemenson et al., 2017 |

| S49076 (50mg/kg bid) | 29.5 | - | Clemenson et al., 2017 |

| IR (4x2.5 Gy) | 29 | - | Clemenson et al., 2017 |

| S49076 + IR | 41 | p<0.002 | Clemenson et al., 2017 |

Overcoming Acquired Resistance to EGFR TKIs

A critical application of S49076 in lung cancer is its potential to overcome acquired resistance to EGFR TKIs, which is often driven by MET or AXL activation. Preclinical models have shown that S49076 can restore sensitivity to gefitinib in resistant NSCLC models.[4] This has led to clinical investigations of S49076 in combination with gefitinib for patients with EGFR TKI-resistant NSCLC harboring MET and/or AXL dysregulation.[3]

Caption: S49076 targets MET/AXL bypass pathways in TKI resistance.

Experimental Protocols

Subcutaneous Xenograft Model

-

Cell Culture: Human NSCLC cell lines (e.g., H460, A549) are cultured in appropriate media until they reach 80-90% confluency.

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: 5 x 106 cells are resuspended in a 1:1 mixture of culture medium and Matrigel and injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.

-

Treatment Administration:

-

S49076 is formulated in a vehicle such as 0.5% methylcellulose and administered orally (p.o.) twice daily (bid).

-

For combination studies, local irradiation is delivered in fractions (e.g., 4 fractions of 2.5 Gy).

-

-

Efficacy Assessment: The primary endpoint is tumor growth delay. Secondary endpoints can include body weight monitoring for toxicity and pharmacodynamic analysis of tumor tissue.

References

- 1. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase I results of S49076 plus gefitinib in patients with EGFR TKI-resistant non-small cell lung cancer harbouring MET/AXL dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

S49076 Hydrochloride: A Multi-Targeted Inhibitor of MET and AXL Signaling Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S49076 hydrochloride is a potent, orally bioavailable, ATP-competitive tyrosine kinase inhibitor with significant activity against MET, AXL, and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Aberrant signaling through the MET and AXL receptor tyrosine kinases is a critical driver of tumor progression, metastasis, and the development of therapeutic resistance.[2][4] This technical guide provides a comprehensive overview of the preclinical data on S49076 hydrochloride, with a specific focus on its inhibitory effects on the MET and AXL signaling cascades. The document details the quantitative biochemical and cellular activities of the compound, outlines key experimental methodologies for its evaluation, and visualizes the complex signaling pathways involved.

Introduction to MET and AXL Signaling in Cancer

The MET receptor, activated by its ligand Hepatocyte Growth Factor (HGF), and the AXL receptor, activated by Growth Arrest-Specific 6 (GAS6), are key players in oncogenesis.[5] Dysregulation of these pathways, through overexpression, mutation, or ligand-dependent activation, is implicated in a wide variety of human malignancies.[1][2] Activation of MET and AXL triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation, survival, migration, and invasion.[5] Furthermore, both MET and AXL have been identified as key mediators of resistance to various cancer therapies, including VEGF inhibitors and EGFR inhibitors.[1][6]

Mechanism of Action of S49076 Hydrochloride

S49076 hydrochloride exerts its anti-tumor effects by directly inhibiting the kinase activity of MET and AXL.[3] By competing with ATP for binding to the kinase domain of these receptors, S49076 prevents their autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] This dual inhibition of both MET and AXL offers a promising therapeutic strategy to overcome resistance mechanisms and achieve a more durable anti-cancer response.[1]

Quantitative Data on S49076 Hydrochloride Activity

The following tables summarize the key quantitative data from preclinical studies, demonstrating the potent inhibitory activity of S49076 hydrochloride against MET and AXL.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC50 (nmol/L) | Assay Type |

| MET | <20 | Radiometric |

| AXL | <20 | Radiometric |

| MER | <20 | Radiometric |

| FGFR1 | <20 | Radiometric |

| FGFR2 | <20 | Radiometric |

| FGFR3 | <20 | Radiometric |

Data sourced from radiometric assays demonstrating the potent inhibition of the tyrosine kinase activity of MET, AXL, MER, and FGFRs.[1]

Table 2: Cellular Phosphorylation Inhibition

| Target | Cell Line | IC50 (nmol/L) | Assay Type |

| MET Phosphorylation | GTL-16 | 3 | ELISA |

| MET Phosphorylation | H441 | 2 | Western Blot Densitometry |

| GAB1 Phosphorylation | H441 | 1 | Western Blot Densitometry |

| AXL Phosphorylation | Murine Embryonic Fibroblasts (hAXL) | 56 | ELISA |

| AKT Phosphorylation (GAS6-stimulated) | MDA-MB-231 | 33 | Not Specified |

This table showcases the ability of S49076 to inhibit the phosphorylation of MET, AXL, and downstream signaling molecules in various cancer cell lines.[1][6][7][8]

Table 3: Cellular Activity

| Activity | Cell Line | IC50 (nmol/L) | Assay Type |

| Cell Viability | GTL-16 (MET-dependent) | 3 | MTT Assay |

| Cell Viability | SNU-16 (FGFR2-dependent) | 167 | MTT Assay |

| Cell Migration (HGF-induced) | A549 | 14 | Gap Closure Assay |

This data demonstrates the functional consequences of MET and AXL inhibition by S49076, leading to reduced cell viability and migration.[1][8]

Table 4: In Vivo Pharmacodynamics

| Model | Dose (mg/kg) | % Inhibition of MET Phosphorylation | Time Point |

| GTL-16 Xenograft | 3.125 | >80% | 2 and 6 hours |

| GTL-16 Xenograft | 6.25 | >50% | Not Specified |

Oral administration of S49076 leads to significant and dose-dependent inhibition of MET phosphorylation in tumor xenografts.[1][3]

Signaling Pathway Diagrams

The following diagrams illustrate the MET and AXL signaling pathways and the mechanism of inhibition by S49076.

Caption: MET and AXL Signaling Pathways and S49076 Inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of S49076 hydrochloride.

Radiometric Kinase Assay

-

Objective: To determine the direct inhibitory effect of S49076 on the kinase activity of purified MET and AXL.

-

Methodology:

-

Purified recombinant kinase domains of MET or AXL are incubated with a specific substrate peptide and γ-³²P-ATP in the presence of varying concentrations of S49076 hydrochloride.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP, typically using phosphocellulose paper.

-

The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the S49076 concentration.

-

Cellular Phosphorylation ELISA

-

Objective: To quantify the inhibition of MET and AXL phosphorylation in a cellular context.

-

Methodology:

-

Cancer cell lines with known MET or AXL expression (e.g., GTL-16 for MET, engineered fibroblasts for AXL) are seeded in 96-well plates.

-

Cells are treated with a range of S49076 hydrochloride concentrations for a specified duration (e.g., 2 hours).

-

For ligand-dependent activation, cells are stimulated with HGF or GAS6 prior to lysis.

-

Cells are lysed, and the lysates are transferred to ELISA plates coated with capture antibodies specific for total MET or AXL.

-

The plates are then incubated with a detection antibody that specifically recognizes the phosphorylated form of the target receptor (e.g., anti-phospho-MET Tyr1349).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate.

-

The absorbance is measured, and the levels of phosphorylated protein are normalized to the total protein levels.

-

IC50 values are determined from the dose-response curves.

-

Western Blotting

-

Objective: To qualitatively and semi-quantitatively assess the inhibition of MET, AXL, and downstream signaling proteins.

-

Methodology:

-

Cells are treated with S49076 hydrochloride as described for the ELISA.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of MET, AXL, GAB1, AKT, and ERK.

-

After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric analysis of the bands can be performed to estimate IC50 values.

-

Cell Viability (MTT) Assay

-

Objective: To measure the effect of S49076 on the proliferation and viability of cancer cells.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of S49076 hydrochloride for a period corresponding to several cell doubling times (e.g., 96 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or SDS).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 540 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Caption: General Experimental Workflow for S49076 Evaluation.

Conclusion

S49076 hydrochloride is a potent dual inhibitor of the MET and AXL receptor tyrosine kinases, demonstrating significant anti-proliferative and anti-migratory effects in preclinical models. Its ability to potently block the phosphorylation of these key oncogenic drivers and their downstream signaling pathways underscores its therapeutic potential. The comprehensive data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of S49076 as a targeted anti-cancer agent. The unique inhibitory profile of S49076, particularly its co-inhibition of MET and AXL, may offer a valuable strategy for overcoming the challenge of acquired resistance in cancer therapy. A phase I clinical trial in patients with advanced solid tumors has been conducted to evaluate its safety and preliminary efficacy.[9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. First-in-human phase I study of oral S49076, a unique MET/AXL/FGFR inhibitor, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of S49076 Hydrochloride Binding to Fibroblast Growth Factor Receptors (FGFR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S49076 hydrochloride is a potent, orally available, ATP-competitive tyrosine kinase inhibitor targeting MET, AXL, and Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2][3] Dysregulation of FGFR signaling is implicated in various malignancies, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the structural and functional aspects of S49076 binding to FGFRs, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and molecular interactions. While a direct co-crystal structure of S49076 with an FGFR is not publicly available, this guide leverages structural data from its interaction with the highly homologous MET kinase to infer the binding mode in the FGFR ATP pocket.

Introduction to S49076 Hydrochloride and its Targets

S49076 is a multi-target kinase inhibitor that has shown significant preclinical activity against tumors with aberrant MET, AXL, or FGFR signaling.[1][2] Its ability to simultaneously inhibit these key oncogenic drivers makes it a promising therapeutic agent for overcoming drug resistance and improving patient outcomes. This guide focuses specifically on the interaction of S49076 with the FGFR family of receptor tyrosine kinases.

Quantitative Analysis of S49076 Binding to FGFRs

The inhibitory activity of S49076 against FGFRs has been quantified through various biochemical and cellular assays. The following tables summarize the available data on its potency and binding affinity.

Table 1: In Vitro Inhibitory Activity of S49076 against FGFRs

| Kinase | Assay Type | IC50 (nmol/L) | Cell Line |

| FGFR1 | Radiometric | <20 | - |

| FGFR1 | Phosphorylation Inhibition | 68 | H1703 |

| FGFR2 | Radiometric | <20 | - |

| FGFR2 | Phosphorylation Inhibition | 95 | SNU-16 |

| FGFR3 | Radiometric | <20 | - |

| FGFR3 | Phosphorylation Inhibition | 200 | RT-112 |

Data sourced from Burbridge et al., 2013.[4]

Table 2: Binding Affinity of S49076 for MET (as a proxy for FGFR)

| Parameter | Value | Method |

| On-rate (ka) | 1.27 x 10^6 M⁻¹s⁻¹ | Real-time label-free interaction analysis (Biacore) |

| Off-rate (kd) | 1.62 x 10⁻³ s⁻¹ | Real-time label-free interaction analysis (Biacore) |

| Dissociation Constant (KD) | 1.26 nmol/L | Real-time label-free interaction analysis (Biacore) |

Data sourced from Burbridge et al., 2013.[4] The ATP binding pockets of MET and FGFRs are highly conserved, suggesting a similar binding affinity for S49076.

Structural Basis of S49076 Binding to the FGFR Kinase Domain

As of the latest available data, a co-crystal structure of S49076 hydrochloride in complex with an FGFR has not been reported. However, the binding mode of S49076 within the ATP pocket of MET has been elucidated through X-ray crystallography of its analogs.[4] Given the high degree of homology in the ATP-binding sites of MET and FGFRs, this information provides a robust model for understanding the structural interactions with FGFRs.

S49076 is an ATP-competitive inhibitor, meaning it binds to the kinase domain in the same location as ATP. The binding is characterized by key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of inhibitor binding. The oxindole moiety of S49076 is predicted to form hydrogen bonds with the backbone of residues in the hinge region of FGFR. Further stabilization is likely achieved through van der Waals interactions within the hydrophobic pocket of the ATP-binding site.

Caption: Inferred binding mode of S49076 in the FGFR ATP pocket.

FGFR Signaling Pathway and Inhibition by S49076

FGFRs are key regulators of cellular processes such as proliferation, survival, differentiation, and migration. Upon binding of their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The primary signaling pathways activated by FGFRs include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. S49076, by blocking the ATP-binding site, prevents the autophosphorylation of FGFRs, thereby inhibiting the activation of these downstream pathways.

Caption: FGFR signaling pathway and the inhibitory action of S49076.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the binding and inhibitory activity of S49076 against FGFRs.

In Vitro Kinase Assay (Radiometric Filter-Binding)

This assay measures the direct inhibition of FGFR kinase activity by S49076.

Materials:

-

Recombinant human FGFR1, FGFR2, or FGFR3 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

S49076 hydrochloride dissolved in DMSO

-

96-well filter plates (phosphocellulose)

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of S49076 in DMSO and then dilute further in kinase reaction buffer.

-

In a 96-well plate, add the diluted S49076 or DMSO (vehicle control).

-

Add the substrate/ATP mixture containing poly(Glu, Tyr) and [γ-³³P]ATP to each well.

-

Initiate the reaction by adding the FGFR enzyme to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

-

Wash the filter plate multiple times with 0.75% phosphoric acid to remove unbound [γ-³³P]ATP.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each S49076 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro radiometric kinase assay.

Cellular FGFR Phosphorylation Assay (Western Blot)

This assay determines the ability of S49076 to inhibit FGFR autophosphorylation in a cellular context.

Materials:

-

Cancer cell line with known FGFR activation (e.g., H1703 for FGFR1, SNU-16 for FGFR2, RT-112 for FGFR3)

-

Cell culture medium and supplements

-

S49076 hydrochloride dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of S49076 or DMSO for a specified time (e.g., 2 hours).

-

For some cell lines, stimulate with the appropriate FGF ligand for a short period before lysis (e.g., 10 minutes).

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-FGFR and anti-β-actin antibodies for loading controls.

-

Quantify band intensities to determine the inhibition of FGFR phosphorylation.

Conclusion

S49076 hydrochloride is a potent inhibitor of FGFR1, 2, and 3, acting as an ATP-competitive inhibitor. While direct structural data of the S49076-FGFR complex is not yet available, a strong model of its binding mode can be inferred from its interaction with the MET kinase. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working on the characterization of S49076 and other FGFR inhibitors. Further structural studies will be invaluable in refining our understanding of the precise molecular interactions and in guiding the development of next-generation FGFR-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S49076 | c-Met/HGFR | TAM Receptor | FGFR | TargetMol [targetmol.com]

- 4. aacrjournals.org [aacrjournals.org]

The Pharmacokinetics and Pharmacodynamics of (Z)-S49076 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-S49076 hydrochloride, also known as S49076, is a potent, orally bioavailable, ATP-competitive tyrosine kinase inhibitor. It is distinguished by its unique selectivity profile, targeting MET, AXL, and Fibroblast Growth Factor Receptors (FGFR1/2/3), key drivers in tumor progression, metastasis, and acquired resistance to other cancer therapies.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of S49076 hydrochloride, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.

Pharmacodynamics

S49076 exerts its anti-tumor effects by potently and selectively inhibiting the phosphorylation of MET, AXL, and FGFRs, thereby blocking their downstream signaling pathways.[1]

In Vitro Activity

S49076 has demonstrated potent inhibition of its target kinases and subsequent cellular processes in a variety of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of S49076

| Target/Assay | Cell Line | IC50 (nmol/L) | Reference |

| MET Phosphorylation | GTL-16 (gastric carcinoma) | 3 | [1] |

| GAB1 Phosphorylation | H441 (lung carcinoma) | 1 | [1] |

| AXL Phosphorylation | Murine embryonic fibroblasts | 56 | [1] |

| Cell Viability | GTL-16 (MET-dependent) | 3 | [1] |

| Cell Viability | SNU-16 (FGFR2-dependent) | 167 | [1] |

| Cell Motility (HGF-induced) | A549 (lung carcinoma) | 14 | [1] |

In Vivo Activity

Preclinical studies in xenograft models have established a clear relationship between the pharmacokinetic profile of S49076 and its pharmacodynamic effects on tumor growth.

Table 2: In Vivo Pharmacodynamic Effects of S49076 in Xenograft Models

| Xenograft Model | Dose (mg/kg, oral) | Time Point | % Inhibition of MET Phosphorylation | Reference |

| GTL-16 | 3.125 | 2 hours | >80% | [1] |

| GTL-16 | 3.125 | 6 hours | >80% | [1] |

| GTL-16 | 6.25 | 6 hours | 95% | [1] |

| GTL-16 | 6.25 | 16 hours | 58% | [1] |

Pharmacokinetics

The pharmacokinetic profile of S49076 has been evaluated in both preclinical mouse models and in a Phase I clinical trial in patients with advanced solid tumors.

Preclinical Pharmacokinetics in Mice

Following oral administration in female BALB/c nu/nu mice, S49076 demonstrated properties suitable for in vivo efficacy studies. While the specific supplementary data table (Supplementary Table S1 from Burbridge et al., 2013) containing detailed pharmacokinetic parameters was not accessible in the conducted search, the study indicated a good pharmacokinetic/pharmacodynamic relationship.[1] The research highlighted that a 3.125 mg/kg oral dose resulted in a blood concentration of 100 nmol/L at 2 hours, which was sufficient for near-complete inhibition of MET phosphorylation in vivo.[1]

Clinical Pharmacokinetics in Humans

A first-in-human Phase I dose-escalation study established the safety profile and recommended dose of S49076 in patients with advanced solid tumors.[2] The study evaluated doses from 15 to 900 mg once-daily and 7.5 to 225 mg twice-daily, with the recommended Phase II dose determined to be 600 mg once-daily.[2]

While a detailed table of pharmacokinetic parameters across all dose cohorts was not available in the public search results, the study provided the following key insights into the human pharmacokinetics of S49076:

-

Dose Proportionality: Cmax and AUC increased proportionally with the dose, indicating no evidence of non-linearity.

-

Bioavailability: The oral bioavailability was estimated to be approximately 30%.

-

Half-life: The effective half-life was approximately 15 hours.

-

Accumulation: There was no evidence of significant drug accumulation with repeated dosing.

Signaling Pathways and Experimental Workflows

Mechanism of Action: S49076 Signaling Pathway Inhibition

Caption: S49076 inhibits MET, AXL, and FGFR signaling pathways.

Experimental Workflow: In Vivo Pharmacodynamic Study

Caption: Workflow for in vivo pharmacodynamic assessment of S49076.

Detailed Experimental Protocols

Cell Viability Assay (MTT/PI)

-

Cell Seeding: Seed cancer cells (e.g., GTL-16, SNU-16) in 96-well plates at a density that allows for logarithmic growth over the assay period.

-

Compound Addition: After 24 hours, add serial dilutions of S49076 hydrochloride to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a duration equivalent to four cell-doubling times.

-

MTT Assay:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Propidium Iodide (PI) Assay:

-

Add a solution of propidium iodide to each well.

-

Incubate for 2 hours at 20°C.

-

Measure fluorescence to determine the number of non-viable cells.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of S49076 and fitting the data to a dose-response curve.[1]

MET Phosphorylation ELISA

-

Cell Lysis: Lyse treated and untreated cells (e.g., GTL-16) with a lysis buffer containing protease and phosphatase inhibitors.

-

Coating: Coat a 96-well plate with a capture antibody specific for total MET protein.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

-

Sample Incubation: Add cell lysates to the wells and incubate to allow the capture antibody to bind to the MET protein.

-

Washing: Wash the plate to remove unbound proteins.

-

Detection Antibody: Add a detection antibody that specifically recognizes phosphorylated MET (e.g., anti-phospho-MET Tyr1234/1235).

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the detection antibody.

-

Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate to develop a colorimetric signal.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Normalization: Normalize the phospho-MET signal to the total protein concentration in each lysate.[1]

Cell Motility (Wound Healing) Assay

-

Cell Seeding: Grow cells (e.g., A549) to a confluent monolayer in a multi-well plate.

-

Wound Creation: Create a "scratch" or gap in the monolayer using a sterile pipette tip.

-

Treatment: Replace the medium with fresh medium containing hepatocyte growth factor (HGF) to induce migration, along with various concentrations of S49076 or a vehicle control.

-

Image Acquisition: Capture images of the wounds at time zero and after a defined period (e.g., 40 hours).

-

Data Analysis: Measure the width of the gap at different time points. The inhibition of cell motility is calculated as the percentage of wound closure in treated wells compared to control wells. Calculate the IC50 for inhibition of motility.[1]

In Vivo Xenograft Study

-

Animal Model: Use female immunodeficient mice (e.g., BALB/c nu/nu).

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 10^7 GTL-16 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., approximately 150 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Drug Administration: Administer S49076 hydrochloride orally at various doses. The vehicle for S49076 can be a solution of 1% (w/v) hydroxyethylcellulose in an ammonium acetate buffer (pH 4.5).[1]

-

Pharmacodynamic Analysis:

-

At specified time points after a single dose (e.g., 2, 6, and 16 hours), euthanize a subset of mice from each group.

-

Excise the tumors and extract proteins.

-

Analyze the levels of phosphorylated and total MET using ELISA or Western blotting.

-

-

Anti-tumor Efficacy Analysis:

-

For efficacy studies, administer S49076 daily or on another specified schedule.

-

Measure tumor volumes regularly using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

-

Pharmacokinetic Analysis:

-

Collect blood samples at various time points after drug administration.

-

Determine the concentration of S49076 in plasma and tumor tissue using liquid chromatography-tandem mass spectrometry (LC/MS-MS).[1]

-

References

S49076 Hydrochloride: A Technical Guide to a Multi-Targeted Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S49076 hydrochloride (CAS Number: 1265966-31-1) is a potent, ATP-competitive tyrosine kinase inhibitor with a unique selectivity profile against the receptor tyrosine kinases (RTKs) MET, AXL, and the Fibroblast Growth Factor Receptors (FGFR1/2/3).[1][2] Aberrant signaling through these pathways is a known driver of tumor progression, metastasis, and resistance to anticancer therapies.[1] This document provides a comprehensive technical overview of the preclinical properties of S49076 hydrochloride, summarizing its physicochemical characteristics, biological activity, and the methodologies used for its evaluation.

Physicochemical Properties

S49076 hydrochloride is the salt form of the active free base, S49076. It is a synthetic small molecule developed for oral administration.[3] While some vendors provide slightly different CAS numbers for the hydrochloride salt (e.g., 1265965-19-2), the compound's identity is well-established.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 1265966-31-1 | [6] |

| Alternate CAS (HCl) | 1265965-19-2 | [4][5] |

| Free Base CAS | 1265965-22-7 | [7] |

| Molecular Formula | C₂₂H₂₃ClN₄O₄S | [4][8] |

| Molecular Weight | 474.96 g/mol | [4][8] |

| IUPAC Name | 3-[[(3Z)-2,3-dihydro-3-[[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene]-2-oxo-1H-indol-5-yl]methyl]-2,4-thiazolidinedione, monohydrochloride | [4] |

| Solubility | DMSO: ≥31 mg/mL (sparingly soluble) Water: Insoluble In Vivo Formulation: 3.3 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [5][7][8] |

| Storage Conditions | Powder: -20°C for up to 3 years In Solvent: -80°C for up to 2 years | [7] |

Mechanism of Action & Signaling Pathway

S49076 is a multi-targeted inhibitor that potently and selectively targets MET, AXL/MER, and FGFR1/2/3, with IC₅₀ values reported to be below 20 nM for these kinases.[7][8] It acts by competing with ATP for binding to the kinase domain of these receptors, thereby inhibiting their autophosphorylation and blocking the activation of downstream signaling cascades.[1] This disruption of signaling affects critical cellular processes involved in cancer, including proliferation, survival, migration, and angiogenesis.[2] Notably, S49076 is not a potent inhibitor of VEGFR2, which may allow it to circumvent some of the toxicities associated with broader spectrum anti-angiogenic agents.[9]

Preclinical Efficacy Data

In Vitro Activity

S49076 demonstrates potent inhibition of receptor phosphorylation and cell viability in a variety of cancer cell lines dependent on MET, AXL, or FGFR signaling.

Table 1: Inhibition of Cellular Phosphorylation by S49076

| Target | Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| MET Phosphorylation | H441 | Western | 2 | [1][10] |

| GAB1 Phosphorylation | H441 | Western | 1 | [1][10] |

| MET Phosphorylation | GTL-16 | ELISA | 3 | [4][7] |

| AXL Phosphorylation | MEF-hAXL | ELISA | 56 | [4][7] |

| AKT (AXL-driven) | MDA-MB-231 | Western | 33 | [4][7] |

| FGFR1 Phosphorylation | H1703 | Western | 68 | [4] |

| FGFR2 Phosphorylation | SNU-16 | Western | 95 | [4] |

| FGFR3 Phosphorylation| RT-112 | Western | 200 |[4] |

Table 2: Inhibition of Cell Viability and Migration by S49076

| Cell Line | Cancer Type | Endpoint | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| GTL-16 | Gastric Carcinoma | Viability (MTT) | 3 | [1] |

| SNU-16 | Gastric Carcinoma | Viability (MTT) | 167 | [1] |

| A549 | Lung Carcinoma | Migration (Wound Healing) | 14 |[1] |

In Vivo Activity

Oral administration of S49076 leads to significant anti-tumor activity in various xenograft models at well-tolerated doses.

Table 3: In Vivo Efficacy of S49076 in Xenograft Models

| Model | Cancer Type | Dosing Schedule | Result | Reference(s) |

|---|---|---|---|---|

| GTL-16 | Gastric | 6 mg/kg/day, oral | >80% tumor growth inhibition | [9] |

| U87-MG | Glioblastoma | 6 mg/kg/day, oral | >80% tumor growth inhibition | [9] |

| SNU-16 | Gastric | 50-100 mg/kg/day, oral | Significant tumor growth inhibition | [11] |

| Colon Carcinoma | Colon | In combination with bevacizumab | Near total inhibition of tumor growth |[1] |

Pharmacodynamic studies in GTL-16 xenografts show that oral administration of S49076 at doses as low as 3.125 mg/kg results in over 80% inhibition of MET phosphorylation.[1] Pharmacokinetic analyses revealed a longer half-life in tumors (~7 hours) compared to blood (<2 hours) at this dose.[12]

Experimental Protocols

The following sections outline the general methodologies used in the preclinical evaluation of S49076. For complete, detailed protocols, readers are advised to consult the primary literature, particularly Burbridge et al., Mol Cancer Ther, 2013.[10]

General Experimental Workflow

The preclinical assessment of S49076 follows a standard drug discovery pipeline, progressing from initial compound characterization to in vitro cellular assays and finally to in vivo efficacy models.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

-

General Protocol:

-

Cell Plating: Seed cells (e.g., GTL-16, SNU-16) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[1]

-

Compound Treatment: Treat cells with a range of concentrations of S49076 hydrochloride and incubate for a period equivalent to approximately four cell-doubling times.[1]

-

MTT Addition: Add MTT labeling reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C to allow formazan crystal formation.[13]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.[13]

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.

-

Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins (e.g., MET, GAB1, AKT) in cell lysates.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the protein of interest.

-

General Protocol:

-

Cell Treatment & Lysis: Treat cells (e.g., H441) with S49076 for a specified time (e.g., 2 hours), then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[1][14]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 3% BSA in TBST) for 1 hour, then incubate with a primary antibody specific for the phosphorylated target (e.g., Phospho-MET Tyr1349) overnight at 4°C.[14][15] Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Perform densitometric analysis to quantify band intensity. The membrane is often stripped and re-probed for the total protein as a loading control.[4]

-

In Vivo Xenograft Studies

Animal models are used to assess the anti-tumor efficacy of S49076 in a living system.

-

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.

-

General Protocol:

-

Animal Model: Use immunocompromised mice (e.g., female athymic nude mice).[11][16]

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., GTL-16, U87-MG) into the flank of each mouse.[11][16]

-

Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

-

Compound Administration: Administer S49076 hydrochloride, formulated in a suitable vehicle, orally at specified doses and schedules (e.g., once daily, 5 days a week).[11] The control group receives the vehicle only.

-

Efficacy Monitoring: Measure tumor volumes regularly (e.g., twice weekly) and monitor animal body weight as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, calculate tumor growth inhibition (TGI). For pharmacodynamic assessments, tumors can be excised at specific time points after the final dose to analyze target modulation (e.g., MET phosphorylation) by ELISA or Western blot.[17] All animal procedures must be conducted in accordance with approved ethical guidelines.

-

Conclusion

S49076 hydrochloride is a potent oral inhibitor of MET, AXL, and FGFR, key oncogenic drivers in numerous malignancies. Preclinical data robustly demonstrates its ability to inhibit downstream signaling, reduce cancer cell viability and migration, and suppress tumor growth in vivo. Its distinct selectivity profile and demonstrated efficacy, both as a single agent and in combination therapies, underscore its potential as a valuable therapeutic agent in oncology. The data and protocols summarized in this guide provide a technical foundation for researchers and drug developers working with this compound. A first-in-human Phase I study has established a tolerable safety profile and a recommended dose of 600 mg once daily, supporting further investigation in combination therapies.[3]

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. S49076 . HCl [cogershop.com]

- 3. First-in-human phase I study of oral S49076, a unique MET/AXL/FGFR inhibitor, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. static.igem.wiki [static.igem.wiki]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. S49076 | c-Met/HGFR | TAM Receptor | FGFR | TargetMol [targetmol.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. bio-rad.com [bio-rad.com]

- 15. docs.abcam.com [docs.abcam.com]

- 16. BiTE® Xenograft Protocol [protocols.io]

- 17. researchgate.net [researchgate.net]

(Z)-S49076 Hydrochloride: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of (Z)-S49076 hydrochloride in Dimethyl Sulfoxide (DMSO). (Z)-S49076 is a potent inhibitor of the receptor tyrosine kinases (RTKs) MET, AXL/MER, and FGFR1/2/3, which are crucial mediators of cell survival, proliferation, and migration.[1] Understanding its behavior in a common laboratory solvent like DMSO is critical for accurate and reproducible experimental results in drug discovery and development.

Core Properties of this compound in DMSO

Quantitative data regarding the solubility and recommended storage conditions for (Z)-S49076 and its hydrochloride salt in DMSO are summarized below. It is important to note that solubility can be influenced by factors such as the purity of the compound, water content in the DMSO, and temperature.

| Parameter | Value | Notes |

| Solubility of (Z)-S49076 (Free Base) in DMSO | 81 mg/mL (184.72 mM)[2] 87 mg/mL (198.4 mM)[3] | Sonication is recommended to aid dissolution.[2] The presence of moisture in DMSO can reduce solubility.[3] |

| Solubility of this compound in DMSO | ≥ 31 mg/mL (65.27 mM) | The "≥" indicates that the saturation point may be higher. Hygroscopic DMSO can significantly impact solubility; using newly opened DMSO is recommended. |

| Long-term Storage of Powder | -20°C for up to 3 years[2] | |

| Storage of Stock Solutions in DMSO | -80°C for up to 1 year[2] -20°C for up to 1 year | For cell culture experiments, aliquoting at 10 mmol/L and storing at -20°C has been reported.[1] |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound in DMSO are provided to enable researchers to validate these parameters under their specific laboratory conditions.

Protocol 1: Determination of Kinetic Solubility in DMSO

This protocol outlines a method to determine the kinetic solubility of this compound in DMSO, which is a common practice in early drug discovery.[4][5][6]

Materials:

-

This compound

-

Anhydrous DMSO (≥99.9% purity)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate shaker

-

Nephelometer or UV spectrophotometer with a plate reader

-

Filtration apparatus for 96-well plates (for direct UV method)

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

-